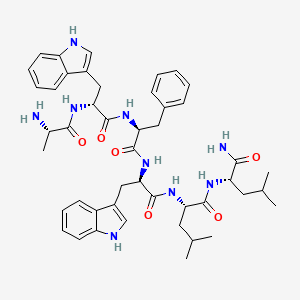
AwFwLL-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
AwFwLL-NH2 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: These involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a new derivative of the original compound.
Scientific Research Applications
AwFwLL-NH2 has several scientific research applications, including:
Chemistry: It is used as a model compound to study various organic reactions and mechanisms.
Biology: It serves as a tool to investigate the role of the growth hormone secretagogue receptor 1 in various biological processes.
Medicine: this compound is explored for its potential therapeutic effects, particularly in conditions related to growth hormone regulation.
Industry: The compound may be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of AwFwLL-NH2 involves its interaction with the growth hormone secretagogue receptor 1 (GHSR). By binding to this receptor, the compound inhibits its activity, which can lead to various downstream effects. The molecular targets and pathways involved include the modulation of growth hormone release and related signaling pathways .
Comparison with Similar Compounds
AwFwLL-NH2 can be compared with other similar compounds that target the growth hormone secretagogue receptor 1. Some of these similar compounds include:
MK-677: A well-known GHSR agonist used in research for its effects on growth hormone release.
GHRP-6: Another GHSR agonist with similar applications in growth hormone research.
Hexarelin: A synthetic peptide that acts as a GHSR agonist.
What sets this compound apart is its specific inhibitory activity on the growth hormone secretagogue receptor 1, making it unique among compounds that target this receptor .
Properties
Molecular Formula |
C46H59N9O6 |
|---|---|
Molecular Weight |
834.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C46H59N9O6/c1-26(2)19-36(41(48)56)51-43(58)37(20-27(3)4)53-46(61)40(23-31-25-50-35-18-12-10-16-33(31)35)55-44(59)38(21-29-13-7-6-8-14-29)54-45(60)39(52-42(57)28(5)47)22-30-24-49-34-17-11-9-15-32(30)34/h6-18,24-28,36-40,49-50H,19-23,47H2,1-5H3,(H2,48,56)(H,51,58)(H,52,57)(H,53,61)(H,54,60)(H,55,59)/t28-,36-,37-,38-,39+,40+/m0/s1 |
InChI Key |
SHJLXMWODYAZLK-JKHVPLMQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


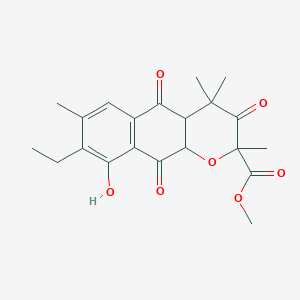


![3-{4-[(Benzylethylamino)methyl]phenyl}-6,7-dimethoxychromen-2-one](/img/structure/B10846781.png)
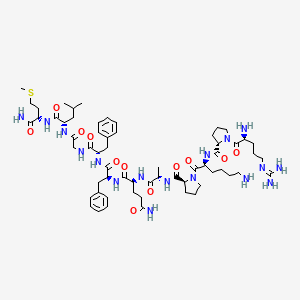
![(2S,3S,4R,5R)-N-[6-[[(2R)-6-amino-1-[[6-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10846800.png)
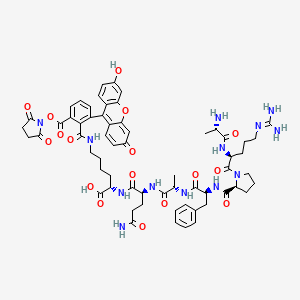
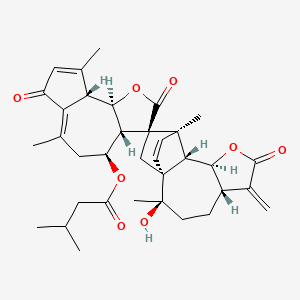
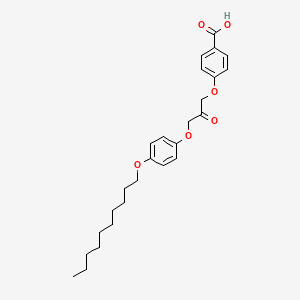
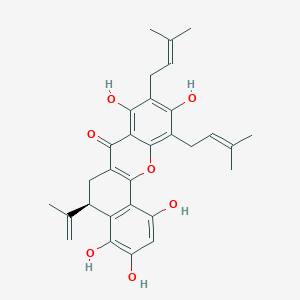
![N-[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]-2-[4-(phenylmethoxy)phenyl]acetamide](/img/structure/B10846835.png)
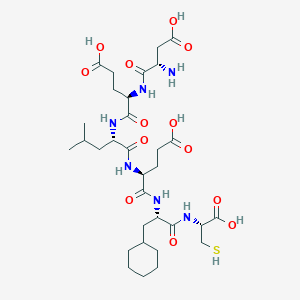
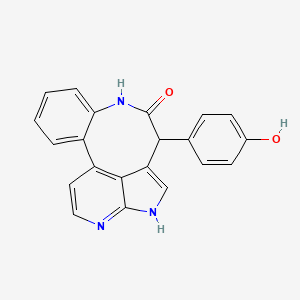
![N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-isoxazol-3-yloxy]-acetamide](/img/structure/B10846854.png)
